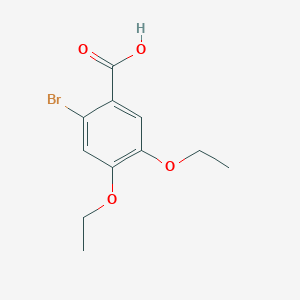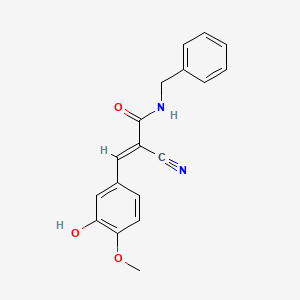
(E)-N-benzyl-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-benzyl-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHPP and has been studied extensively for its biological and chemical properties. BHPP is a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators.
Mecanismo De Acción
BHPP is a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators. BHPP binds to the active site of the enzyme and inhibits its activity, thereby reducing the production of inflammatory mediators. BHPP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BHPP has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. BHPP inhibits the production of inflammatory mediators by inhibiting the activity of the enzyme 15-lipoxygenase. BHPP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BHPP has been found to possess anti-microbial properties by inhibiting the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHPP has several advantages for lab experiments such as its potent inhibitory activity against 15-lipoxygenase, which makes it an ideal candidate for studying the role of this enzyme in various biological processes. BHPP also possesses anti-cancer and anti-microbial properties, which makes it a potential candidate for developing new drugs for the treatment of cancer and infectious diseases. However, the limitations of BHPP include its low solubility in water, which makes it difficult to use in aqueous solutions. BHPP is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of BHPP. One potential direction is to develop new drugs based on BHPP for the treatment of cancer and infectious diseases. Another potential direction is to study the role of BHPP in various biological processes such as inflammation and oxidative stress. BHPP can also be studied for its potential use as a herbicide in agriculture. In material science, BHPP can be studied for its potential use in the development of organic electronic devices.
Conclusion:
(E)-N-benzyl-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide or BHPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPP possesses anti-inflammatory, anti-cancer, and anti-microbial properties, which makes it a potential candidate for developing new drugs for the treatment of cancer and infectious diseases. BHPP is a potent inhibitor of the enzyme 15-lipoxygenase, which makes it an ideal candidate for studying the role of this enzyme in various biological processes. BHPP has several advantages for lab experiments, but it also has limitations such as its low solubility in water and sensitivity to light and air. There are several future directions for the study of BHPP, including developing new drugs, studying its role in various biological processes, and exploring its potential use in agriculture and material science.
Métodos De Síntesis
The synthesis of BHPP is a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis of BHPP is 3-hydroxy-4-methoxybenzaldehyde, which is reacted with benzylamine to form the imine intermediate. The imine intermediate is then reacted with malononitrile in the presence of a base to form the cyanoacetamide intermediate. The final step involves the reaction of the cyanoacetamide intermediate with benzaldehyde in the presence of a base to form BHPP.
Aplicaciones Científicas De Investigación
BHPP has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BHPP has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. BHPP has been found to be a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators. BHPP has also been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, BHPP has been studied for its potential use as a herbicide. In material science, BHPP has been studied for its potential use in the development of organic electronic devices.
Propiedades
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-17-8-7-14(10-16(17)21)9-15(11-19)18(22)20-12-13-5-3-2-4-6-13/h2-10,21H,12H2,1H3,(H,20,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWSWQBDIUPWEG-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

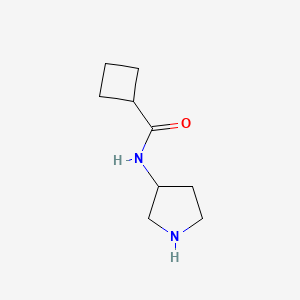
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2990568.png)
![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)
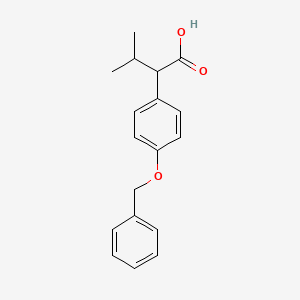


![2-[1-(cyclopropylmethyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N~1~-(2-thienylmethyl)acetamide](/img/structure/B2990576.png)
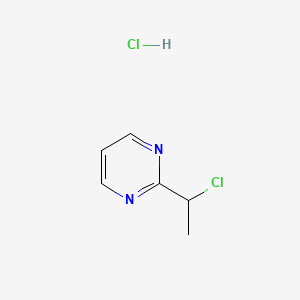
![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)

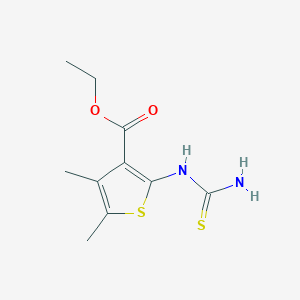
![3-Boc-4,4-dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2990584.png)

